3',6'-Bis(diethylamino)-2-phenylspiro[isoindoline-1,9'-xanthen]-3-one
Overview
Description
Isoindole derivatives are a class of compounds that have been studied for their unique properties . They are often used in the synthesis of fluorophores, which are compounds that can emit light upon being excited . Spiro compounds, such as spiro[fluorene-9,9’-xanthen], have also been studied for their potential use in optoelectronic applications .
Synthesis Analysis
Isoindole derivatives can be synthesized through the selective and sequential activation of carbon-nitrogen triple bonds in a multicomponent system containing various nucleophilic and electrophilic sites . Similarly, spiro compounds can be synthesized using the Suzuki cross-coupling reaction .
Molecular Structure Analysis
The molecular structure of these compounds is determined by the arrangement of their atoms and the bonds between them. The structure can influence the properties of the compounds, including their reactivity and physical properties .
Chemical Reactions Analysis
The chemical reactions involving these compounds often involve the activation of carbon-nitrogen triple bonds. This can lead to the formation of structurally unique fluorophores with aggregation-induced emission characteristics .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be influenced by their molecular structure. For example, the solubility, fluorescence wavelengths, and efficiencies of these compounds can be modulated .
Scientific Research Applications
Corrosion Detection in Metals
One of the pivotal applications of this compound is in the development of smart coatings for the early detection of corrosion in metals such as steel and aluminum. The compound, identified in research as FD1, demonstrates a "turn-on" fluorescence response upon reacting with ferric ions produced at the anodic site during the corrosion process. This feature makes it an effective indicator for the early detection of corrosion under coatings, signaling the need for maintenance before significant damage occurs. This application not only offers a nondestructive method for monitoring metal integrity but also extends the lifespan of metal structures with its early warning capability (Augustyniak et al., 2009; Augustyniak et al., 2011).
Fluorescence Sensing for Metal Ions and pH Monitoring
The compound's unique fluorescence properties have been utilized in developing sensitive and selective sensors for detecting various metal ions, including mercury (Hg^2+) and aluminum (Al^3+). These sensors operate on a "turn-on" mechanism, where the compound's fluorescence is significantly enhanced upon binding with specific ions, allowing for easy detection of these metals even at low concentrations. This application is crucial for environmental monitoring and industrial processes where the precise detection of metal ions is necessary (Tong et al., 2014; Dhara et al., 2013).
Moreover, the compound has been used to develop chemosensors for pH monitoring, demonstrating the ability to undergo structural changes in response to acidic conditions. This "off–on" fluorescence behavior under varying pH levels makes it an effective tool for researching acidic environments and monitoring pH fluctuations in biological and chemical processes (Tian et al., 2012).
Mechanism of Action
Target of Action
The primary target of 3’,6’-Bis(diethylamino)-2-phenylspiro[isoindoline-1,9’-xanthen]-3-one, also known as Spiro[1H-isoindole-1,9’-[9H]xanthen]-3(2H)-one, is mercury ions (Hg2+) . The compound has been designed and synthesized to serve as a fluorescent probe for the detection of mercury ions .
Mode of Action
The compound interacts with its target, mercury ions, in a highly selective and sensitive manner . Upon reacting with mercury ions in an aqueous solution, the fluorescence intensity of the compound is significantly enhanced, and its color changes from colorless to pink . This change in fluorescence and color is indicative of the presence of mercury ions.
Pharmacokinetics
The compound’s use as a fluorescent probe suggests that it may have good bioavailability in aqueous solutions .
Result of Action
The primary result of the compound’s action is the detection of mercury ions. The compound exhibits a significant enhancement in fluorescence intensity and a change in color upon interaction with mercury ions . This allows for the visual detection of these ions in a given solution.
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound’s ability to detect mercury ions is demonstrated in aqueous solutions . .
Future Directions
Properties
IUPAC Name |
3',6'-bis(diethylamino)-2-phenylspiro[isoindole-3,9'-xanthene]-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35N3O2/c1-5-35(6-2)25-18-20-29-31(22-25)39-32-23-26(36(7-3)8-4)19-21-30(32)34(29)28-17-13-12-16-27(28)33(38)37(34)24-14-10-9-11-15-24/h9-23H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYNRKANUSOMGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=CC=CC=C5C(=O)N3C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8068125 | |
Record name | Spiro[1H-isoindole-1,9'-[9H]xanthen]-3(2H)-one, 3',6'-bis(diethylamino)-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8068125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38660-35-4 | |
Record name | 3′,6′-Bis(diethylamino)-2-phenylspiro[1H-isoindole-1,9′-[9H]xanthen]-3(2H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38660-35-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3',6'-Bis(diethylamino)-2-phenylspiro(isoindole-3,9'-xanthene)-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038660354 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 38660-35-4 | |
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Record name | Spiro[1H-isoindole-1,9'-[9H]xanthen]-3(2H)-one, 3',6'-bis(diethylamino)-2-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Spiro[1H-isoindole-1,9'-[9H]xanthen]-3(2H)-one, 3',6'-bis(diethylamino)-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8068125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3',6'-bis(diethylamino)-2-phenylspiro[1H-isoindole-1,9'-[9H]xanthene]-3(2H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.134 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3',6'-BIS(DIETHYLAMINO)-2-PHENYLSPIRO(ISOINDOLE-3,9'-XANTHENE)-1-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2X9NXW5RD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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